

# An In-Depth Technical Guide on the Thermochemical Properties of Triphenylstannane

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## Compound of Interest

Compound Name: *Triphenylstannane*

Cat. No.: *B1218745*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical properties of **triphenylstannane** ( $\text{Ph}_3\text{SnH}$ ). The document is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic characteristics of this organotin compound. It includes a summary of quantitative data, descriptions of relevant experimental protocols, and visualizations of experimental workflows.

## Introduction to Triphenylstannane

**Triphenylstannane**, a member of the organotin hydride family, is a versatile reagent in organic synthesis, primarily utilized as a radical-based reducing agent. Its chemical formula is  $\text{C}_{18}\text{H}_{16}\text{Sn}$ , and it exists as a colorless solid at room temperature.<sup>[1][2]</sup> A thorough understanding of its thermochemical properties is crucial for predicting its reactivity, stability, and for the design of synthetic routes and thermal safety assessments in its applications.

## Quantitative Thermochemical Data

The available quantitative thermochemical data for **triphenylstannane** is limited. Direct experimental values for key parameters such as the standard enthalpy of formation,

combustion, and sublimation are not readily found in the literature. However, important data regarding its bond energies and reaction enthalpies have been reported.

Table 1: Physical and Thermochemical Properties of **Triphenylstannane**

Property	Value	Units	Notes
Molecular Formula	C <sub>18</sub> H <sub>16</sub> Sn	-	[1][2]
Molar Mass	351.03	g/mol	[1]
Melting Point	28	°C	[2][3]
Boiling Point	163-165	°C at 0.3 mmHg	[3]
Density	1.374	g/mL at 25 °C	[1][3]
Ph <sub>3</sub> Sn-H Bond			
Dissociation Enthalpy (BDE)	76.0 ± 3.0	kcal/mol	In toluene solution
	318.0 ± 12.6	kJ/mol	In toluene solution
Enthalpy of Dehydrogenation (2Ph <sub>3</sub> SnH → Ph <sub>3</sub> Sn-SnPh <sub>3</sub> + H <sub>2</sub> )			
	-15.8 ± 2.2	kcal/mol	In toluene solution
	-66.1 ± 9.2	kJ/mol	In toluene solution

Note: The Bond Dissociation Enthalpy and Enthalpy of Dehydrogenation were determined from kinetic and calorimetric studies of the reaction of **triphenylstannane** with a chromium carbonyl complex and its catalytic dehydrogenation, respectively.

## Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for determining the thermochemical properties of **triphenylstannane** are not extensively detailed in the literature, this section outlines the

general methodologies for key experimental techniques that would be employed for such a compound.

## Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic and organometallic compounds.[4][5]

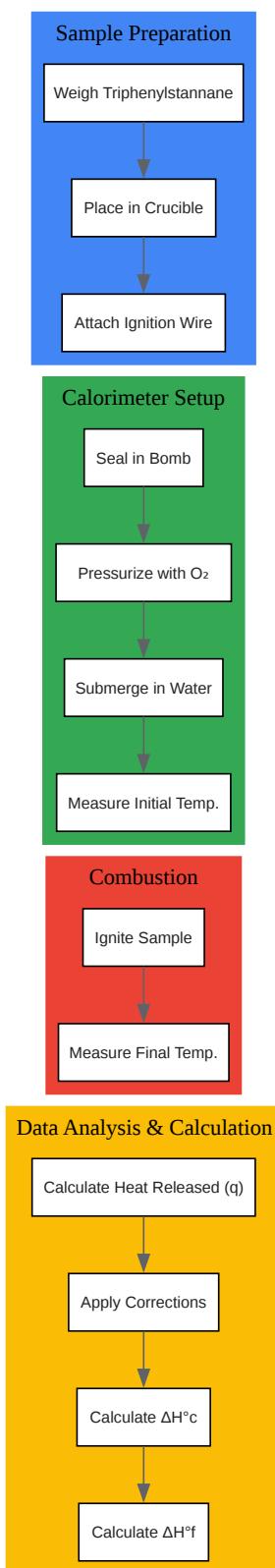
Objective: To determine the standard enthalpy of combustion ( $\Delta H^\circ_c$ ) of **triphenylstannane**, from which the standard enthalpy of formation ( $\Delta H^\circ_f$ ) can be calculated.

Methodology:

- Sample Preparation: A precisely weighed sample of pure **triphenylstannane** (typically in the range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb." [6] A fusible wire is placed in contact with the sample to initiate combustion.[6][7]
- Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.[7]
- Combustion: The sample is ignited by passing an electric current through the wire.[6][7] The complete combustion of **triphenylstannane** would proceed according to the following reaction:  $C_{18}H_{16}Sn(s) + 23 O_2(g) \rightarrow 18 CO_2(g) + 8 H_2O(l) + SnO_2(s)$
- Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded. The temperature change ( $\Delta T$ ) is used to calculate the heat released.[7]
- Data Analysis: The heat capacity of the calorimeter ( $C_{cal}$ ) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[6] The heat released by the combustion of **triphenylstannane** ( $q_{comb}$ ) is calculated using the formula:  $q_{comb} = -C_{cal} * \Delta T$
- Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4]

- Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated on a molar basis. The standard enthalpy of formation is then determined using Hess's Law:  
$$\Delta H^{\circ f}(\text{Ph}_3\text{SnH}) = 18 * \Delta H^{\circ f}(\text{CO}_2) + 8 * \Delta H^{\circ f}(\text{H}_2\text{O}) + \Delta H^{\circ f}(\text{SnO}_2) - \Delta H^{\circ c}(\text{Ph}_3\text{SnH})$$
 where the standard enthalpies of formation of CO<sub>2</sub>, H<sub>2</sub>O, and SnO<sub>2</sub> are known values.

Diagram of Experimental Workflow:

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Workflow for determining the enthalpy of formation via combustion calorimetry.

# Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

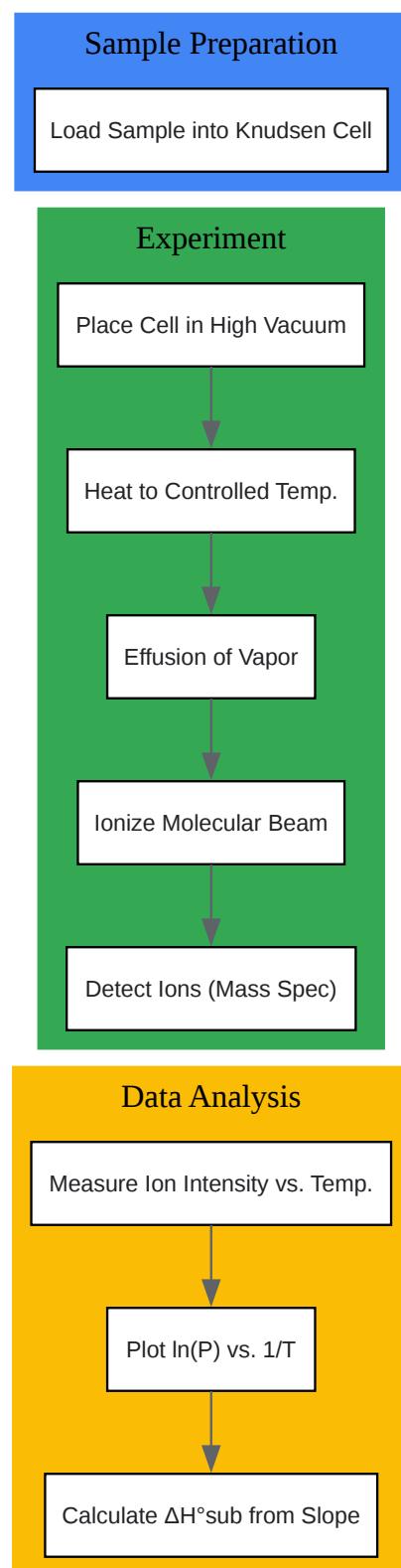
Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[\[8\]](#) [\[9\]](#)

Objective: To measure the vapor pressure of solid **triphenylstannane** as a function of temperature and to determine its standard enthalpy of sublimation ( $\Delta H^\circ_{\text{sub}}$ ).

Methodology:

- Sample Preparation: A small amount of solid **triphenylstannane** is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.[\[9\]](#)
- Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and heated to a precisely controlled temperature.
- Effusion: At a given temperature, molecules of **triphenylstannane** effuse through the orifice into the high vacuum, forming a molecular beam.[\[9\]](#)
- Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing molecules are ionized and their mass-to-charge ratio is analyzed. The intensity of the ion signal corresponding to the **triphenylstannane** molecule is proportional to its partial pressure in the cell.
- Data Collection: The ion intensity is measured at various temperatures.
- Data Analysis: The vapor pressure (P) is related to the ion intensity (I) by the equation:  $P = k * I * T$  where k is a calibration constant and T is the absolute temperature. The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting  $\ln(P)$  versus  $1/T$ . The slope of the resulting line is equal to  $-\Delta H^\circ_{\text{sub}} / R$ , where R is the gas constant.

Diagram of Experimental Workflow:



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Workflow for determining the enthalpy of sublimation using KEMS.

## Conclusion

The thermochemical data for **triphenylstannane** is not as extensively documented as for many other common organic compounds. The key experimentally determined value available is the Ph<sub>3</sub>Sn-H bond dissociation enthalpy. This guide has summarized the known data and outlined the standard experimental procedures that would be necessary to determine other fundamental thermochemical properties like the enthalpy of formation and sublimation. Such data would be invaluable for a more complete understanding of the chemical behavior of **triphenylstannane** and for the optimization of its use in various applications. Further experimental work in this area is highly encouraged.

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